Silane, triethoxy(heptadecafluorooctyl)-

Description

Foundational Significance of Organofunctional Silanes in Surface and Interface Engineering

Organofunctional silanes are a class of hybrid chemical compounds that uniquely merge the characteristics of both organic and inorganic materials within a single molecule. onlytrainings.com These molecules are bifunctional, typically featuring a silicon atom bonded to both a hydrolyzable group (like an alkoxy group) and a non-hydrolyzable organic functional group. onlytrainings.comgantrade.com This dual reactivity is the cornerstone of their utility in surface and interface engineering.

The versatility of organofunctional silanes allows for a wide range of surface modifications, including imparting hydrophobic or hydrophilic characteristics, improving crosslinking, and acting as moisture scavengers. onlytrainings.comgantrade.com Their ability to modify surface energy ensures good wetting and promotes strong interfacial bonds, making them indispensable in the formulation of high-performance coatings, adhesives, sealants, and composites. onlytrainings.com

Contextual Role of Fluorinated Silanes in Contemporary Research

Within the broader family of organosilanes, fluorinated silanes have carved out a crucial niche in contemporary research due to the unique properties imparted by the presence of fluorine atoms. dakenchem.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, leading to exceptional thermal and chemical stability. nih.gov This inherent stability, coupled with the high electronegativity and low polarizability of fluorine, results in materials with remarkably low surface energy. nih.govsinosil.com

The primary role of fluorinated silanes in modern materials science is the creation of surfaces with extreme repellency to both water (superhydrophobicity) and oils (oleophobicity). dakenchem.comnbinno.com When a surface is treated with a fluorinated silane (B1218182), the fluorinated alkyl chains orient away from the substrate, forming a robust, low-energy protective layer. dakenchem.comnbinno.com This leads to high contact angles for liquids, causing them to bead up and roll off easily, a phenomenon often referred to as the "lotus effect" in the context of self-cleaning surfaces. wjarr.com

Contemporary research extensively utilizes these properties for a wide array of applications. dakenchem.com These include the development of self-cleaning coatings for glass and building materials, anti-fingerprint and anti-smudge coatings for electronic displays, anti-icing surfaces for aerospace and energy applications, and moisture-repellent treatments for textiles and electronics. nbinno.comchemicalbook.comzjdy-chem.com In the biomedical field, fluorinated silane coatings are explored for creating biocompatible surfaces on medical devices and for use in microfluidics to control fluid behavior at the micro-scale. platypustech.com Their ability to enhance durability, provide corrosion resistance, and offer protection against environmental factors makes them invaluable in the pursuit of high-performance, long-lasting materials. dakenchem.comchemicalbook.com

Academic Relevance of Perfluorooctyltriethoxysilane for Multifunctional Material Development

Perfluorooctyltriethoxysilane (PFOTES) stands out as a key compound in academic research focused on creating multifunctional materials. Its specific structure, featuring a C8 perfluorinated chain, provides a highly effective combination of properties that make it a model compound for studying and developing advanced surface functionalities. chemicalbook.comsigmaaldrich.com

The academic relevance of PFOTES stems from its reliability in creating superhydrophobic and oleophobic surfaces. researchgate.net Researchers frequently use it to modify various substrates—including metals, textiles, polymers, and nanoparticles—to achieve water contact angles exceeding 150°. wjarr.comchemicalbook.com This makes it an ideal tool for investigating the fundamental principles of wetting and adhesion, and for developing materials with tailored surface energies.

Detailed research findings highlight its versatility:

Superhydrophobic Coatings: PFOTES is a key component in fabricating superhydrophobic surfaces on materials like cotton fabrics and titanium. wjarr.comchemicalbook.com By combining it with nanoparticles to create a hierarchical micro-nanostructure, researchers can achieve robust self-cleaning properties. wjarr.com

Oil-Water Separation: Surfaces treated with PFOTES can be made both superhydrophobic and superoleophilic (oil-attracting), enabling the efficient separation of oil and water mixtures. nih.gov

Anti-Corrosion: The hydrophobic barrier created by a PFOTES coating can effectively protect metallic substrates from corrosion by repelling aqueous electrolytes. chemicalbook.com

Membrane Technology: In membrane science, PFOTES is used to synthesize superhydrophobic carbon nanotube membranes for applications like membrane desalination, offering eco-friendly pathways to freshwater production. chemicalbook.com

The study of PFOTES allows for the exploration of hydrolysis and condensation kinetics, the formation of self-assembled monolayers, and the long-term stability of fluorinated coatings. sigmaaldrich.complu.mx Its consistent performance and well-documented properties provide a reliable baseline for comparing new materials and fabrication techniques, solidifying its central role in the academic pursuit of advanced multifunctional materials.

Interactive Data Table: Properties of Silane, triethoxy(heptadecafluorooctyl)-

| Property | Value |

| CAS Number | 51851-37-7 |

| Molecular Formula | C₁₄H₁₉F₁₃O₃Si |

| Molecular Weight | 510.36 g/mol |

| Density | 1.3299 g/mL at 25 °C |

| Refractive Index | n20/D 1.344 |

| Appearance | Colorless, clear liquid |

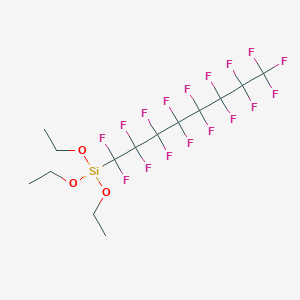

Structure

3D Structure

Properties

CAS No. |

96305-13-4 |

|---|---|

Molecular Formula |

C14H15F17O3Si |

Molecular Weight |

582.32 g/mol |

IUPAC Name |

triethoxy(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)silane |

InChI |

InChI=1S/C14H15F17O3Si/c1-4-32-35(33-5-2,34-6-3)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h4-6H2,1-3H3 |

InChI Key |

RNFSBWUZJHUNCA-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Insights into Perfluorooctyltriethoxysilane Functionalization

Synthetic Methodologies for Triethoxy(heptadecafluorooctyl)silane

The synthesis of triethoxy(heptadecafluorooctyl)silane is primarily achieved through the hydrosilylation of a fluorinated olefin with triethoxysilane (B36694). This method provides a direct and efficient route to couple the perfluoroalkyl chain with the reactive silane (B1218182) moiety.

Direct Synthesis Approaches (Conceptual)

Conceptually, the most direct synthetic approach involves the addition of a Si-H bond across the double bond of a perfluorinated alkene. The key reaction is the hydrosilylation of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octene with triethoxysilane. This reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst. The general reaction scheme is as follows:

C₈F₁₇CH=CH₂ + HSi(OCH₂CH₃)₃ → C₈F₁₇CH₂CH₂Si(OCH₂CH₃)₃

This reaction is favored due to the high reactivity of the Si-H bond and the ability of the catalyst to facilitate the addition across the carbon-carbon double bond, leading to the desired anti-Markovnikov product.

Precursor Chemistry and Reaction Conditions

The primary precursors for the synthesis of triethoxy(heptadecafluorooctyl)silane are:

Heptadecafluoro-1-octene (C₈F₁₇CH=CH₂): This is the fluorinated alkene that provides the perfluoroalkyl chain.

Triethoxysilane (HSi(OCH₂CH₃)₃): This molecule contains the reactive Si-H bond and the triethoxy groups that will later be involved in surface grafting.

Catalyst: Platinum-based catalysts are widely used, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being a common choice. Ruthenium complexes can also be employed.

The reaction is typically carried out in an inert solvent, such as toluene (B28343), to ensure good solubility of the reactants and to control the reaction temperature. The reaction conditions can be optimized to achieve high yields and selectivity. Key parameters include:

Catalyst Concentration: The catalyst loading is a critical parameter, with typical concentrations ranging from 10⁻⁴ to 10⁻⁵ moles of catalyst per mole of alkene.

Temperature: The reaction can often proceed at room temperature, although moderate heating (e.g., 60-80°C) may be used to increase the reaction rate.

Reaction Time: The time required for the reaction to go to completion can vary from a few hours to overnight, depending on the specific conditions.

| Parameter | Typical Range | Notes |

| Precursor 1 | Heptadecafluoro-1-octene | Provides the perfluoroalkyl chain. |

| Precursor 2 | Triethoxysilane | Source of the reactive Si-H and triethoxy groups. |

| Catalyst | Platinum or Ruthenium complexes | Karstedt's catalyst is common. |

| Catalyst Loading | 10⁻⁴ - 10⁻⁵ mol% | Relative to the alkene. |

| Solvent | Toluene or other inert solvents | Ensures good solubility and temperature control. |

| Temperature | Room Temperature - 80°C | Higher temperatures can increase the reaction rate. |

| Reaction Time | 2 - 24 hours | Dependent on temperature and catalyst concentration. |

| Yield | >90% | Generally high for this type of reaction. |

Functionalization and Grafting Mechanisms on Substrates

The utility of triethoxy(heptadecafluorooctyl)silane lies in its ability to functionalize and graft onto various substrates, particularly those with surface hydroxyl groups. This process involves the hydrolysis of the triethoxysilane groups followed by condensation and covalent bond formation.

Hydrolysis and Polycondensation Reactions of Triethoxysilane Groups

The first step in the grafting process is the hydrolysis of the triethoxy groups in the presence of water. This reaction replaces the ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH), forming a reactive silanetriol intermediate and releasing ethanol (B145695) as a byproduct.

C₈F₁₇CH₂CH₂Si(OCH₂CH₃)₃ + 3H₂O → C₈F₁₇CH₂CH₂Si(OH)₃ + 3CH₃CH₂OH

The rate of hydrolysis is influenced by several factors, including pH, water concentration, and the presence of catalysts. Acidic or basic conditions generally accelerate the hydrolysis reaction.

Once the silanetriol is formed, it can undergo polycondensation reactions with other silanetriol molecules. This process involves the elimination of water to form siloxane (Si-O-Si) bonds, leading to the formation of oligomeric structures in solution.

2 C₈F₁₇CH₂CH₂Si(OH)₃ → (HO)₂Si(CH₂CH₂C₈F₁₇)-O-Si(CH₂CH₂C₈F₁₇)(OH)₂ + H₂O

This polycondensation can continue, forming a cross-linked network. The extent of polycondensation depends on the reaction conditions.

| Reaction Step | Reactants | Products | Key Factors |

| Hydrolysis | Triethoxy(heptadecafluorooctyl)silane, Water | Heptadecafluorooctylsilanetriol, Ethanol | pH, Water/Silane Ratio, Catalyst |

| Polycondensation | Heptadecafluorooctylsilanetriol | Oligomeric Siloxanes, Water | Concentration, Temperature |

Covalent Bonding Formation (Si-O-Si Bridges) with Substrate Hydroxyls

The reactive silanetriol intermediates can also react with hydroxyl groups present on the surface of a substrate (e.g., silica (B1680970), glass, metal oxides). This condensation reaction forms stable, covalent Si-O-Substrate bonds, effectively grafting the perfluoroalkylsilane onto the surface.

Substrate-OH + (HO)₃SiCH₂CH₂C₈F₁₇ → Substrate-O-Si(OH)₂CH₂CH₂C₈F₁₇ + H₂O

This covalent attachment is the basis for the modification of surface properties, such as creating a low-surface-energy, hydrophobic, and oleophobic layer due to the perfluoroalkyl chains. Further condensation between adjacent grafted silane molecules can lead to a cross-linked, durable surface coating.

Nucleophilic Attack Pathways in Silanization

The underlying chemical mechanism for both hydrolysis and condensation is a nucleophilic substitution at the silicon atom (Sₙ2@Si). In this mechanism, a nucleophile (such as a water molecule or a surface hydroxyl group) attacks the electrophilic silicon atom.

For hydrolysis, a water molecule acts as the nucleophile, attacking the silicon center and leading to the departure of an ethoxy group (as ethanol after protonation). The reaction can be catalyzed by acid, which protonates the ethoxy group, making it a better leaving group, or by base, which activates the water molecule to a more potent hydroxide (B78521) nucleophile.

In the condensation step, a hydroxyl group of one silanol (B1196071) molecule acts as the nucleophile, attacking the silicon atom of another silanol molecule or a surface hydroxyl group, resulting in the formation of a siloxane bond and the elimination of a water molecule. The larger size of the silicon atom compared to carbon allows for the formation of a stable pentacoordinate intermediate, which facilitates the substitution reaction. The steric and electronic properties of the substituents on the silicon atom can influence the rate and stereochemistry of the nucleophilic attack.

Post-Grafting and Co-Condensation Methodologies

The functionalization of surfaces with Silane, triethoxy(heptadecafluorooctyl)- involves two primary strategies: post-grafting and co-condensation. The post-grafting approach entails the initial formation of a substrate, such as silica particles, followed by the chemical attachment of the silane to the surface. rsc.org This method allows for precise control over the underlying support structure before surface modification. The mechanism typically involves the hydrolysis of the triethoxy groups of the silane in the presence of surface hydroxyl groups (-OH) on the substrate, leading to the formation of stable siloxane (Si-O-Si) bonds. nih.govnih.gov

Recent advancements have focused on developing new synthetic equivalents to traditional trialkoxysilanes to overcome limitations like sensitivity to hydrolysis and slow reaction rates. rsc.org The process involves a reaction between the silane coupling agent and the matrix material. nih.gov Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray photoelectron spectroscopy (XPS) are used to confirm the successful grafting and understand the bonding mechanism between the silane and the substrate surface. nih.govnih.gov

Co-condensation, conversely, involves the simultaneous hydrolysis and condensation of triethoxy(heptadecafluorooctyl)silane with a primary silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS). This one-pot synthesis allows for the incorporation of the fluorinated silane throughout the bulk of the resulting material, creating a homogeneously functionalized matrix. The reaction kinetics are dependent on several factors, including pH, temperature, solvent, and the water-to-silane molar ratio. mdpi.com

The choice between post-grafting and co-condensation depends on the desired final properties. Post-grafting is ideal for surface-specific modifications, while co-condensation is suited for creating bulk-modified materials.

| Methodology | Description | Key Feature |

| Post-Grafting | Sequential process where a pre-formed substrate is functionalized with the silane. rsc.org | Surface-specific modification. |

| Co-Condensation | Simultaneous hydrolysis and condensation of the silane with a matrix precursor (e.g., TEOS). mdpi.com | Homogeneous bulk functionalization. |

Self-Assembly Phenomena in Monolayer Formation (SAMs)

Triethoxy(heptadecafluorooctyl)silane is particularly effective in forming self-assembled monolayers (SAMs) on various substrates. nih.gov These are highly ordered molecular assemblies that spontaneously form dense layers on appropriate surfaces. nih.gov The process is driven by the hydrolysis of the ethoxy groups in the presence of surface moisture, forming reactive silanetriols. These intermediates then condense with surface hydroxyl groups on the substrate (like silicon, glass, or diamond-like carbon) and with adjacent silane molecules to form a robust, covalently bonded siloxane network. nih.govarxiv.org

The long, rigid heptadecafluorooctyl chains then orient themselves away from the surface due to intermolecular van der Waals forces and steric hindrance, creating a densely packed, low-energy surface. aalto.fi This molecular arrangement is responsible for the excellent hydrophobic and oleophobic properties of the resulting coating.

The quality of the SAM is highly sensitive to deposition conditions. The formation of fluoroalkylsilane SAMs can be more sensitive to defects compared to more flexible alkylsilane SAMs. aalto.fi This is due to the rigidity of the fluorinated chains, which hinders the self-smoothing behavior that can repair local defects after deposition. aalto.fi Characterization using atomic force microscopy (AFM) and electrostatic force microscopy (EFM) can reveal a smooth surface and a homogeneous surface potential distribution in well-formed SAMs. pku.edu.cn

| Parameter | Influence on SAM Formation |

| Substrate | Must possess surface hydroxyl groups for covalent bonding. |

| Fluorinated Chain | Rigidity leads to ordered packing but increases sensitivity to defects. aalto.fi |

| Deposition Method | Liquid Phase Deposition (LPD) is a common and effective technique. nih.gov |

| Molecular Design | Tailors surface properties like wetting, adhesion, and friction. nih.gov |

Vapor-Phase Deposition Mechanisms

Vapor-phase deposition (VPD) offers a highly controlled method for applying triethoxy(heptadecafluorooctyl)silane, yielding homogeneous and reproducible monolayers. researchgate.net This technique is advantageous over liquid-phase methods as it minimizes surface aggregation and eliminates the need for solvents. researchgate.net The mechanism relies on the volatilization of the silane precursor, which then reacts with the substrate surface in a controlled environment.

Two primary VPD procedures are utilized:

Atmospheric Pressure Vapor Phase Deposition (AP-VPD): This process occurs in the presence of atmospheric water vapor, which facilitates the hydrolysis of the silane's ethoxy groups. researchgate.net

Low-Pressure Vapor Phase Deposition (LP-VPD): Conducted under vacuum, this method offers greater control over the amount of water available for the reaction, which is critical for forming a high-quality monolayer. researchgate.net LP-VPD generally produces more homogenous surfaces as non-dimerized and non-oligomerized silane precursors have a higher vapor pressure and are the dominant species to react with the surface. researchgate.net

The deposition process begins with the adsorption of silane molecules onto the substrate. Surface-bound water molecules then initiate hydrolysis, forming reactive silanols. These silanols subsequently condense with surface hydroxyl groups and adjacent hydrolyzed silane molecules, creating a covalently bonded network. The control of humidity is crucial; insufficient water can lead to incomplete monolayers, while excess water can cause uncontrolled polymerization in the gas phase, resulting in rough, poorly adhered films. aalto.fi VPD is particularly useful for coating complex geometries and micro-electromechanical systems (MEMS), where it reduces stiction. researchgate.net

| Deposition Method | Pressure | Key Characteristics |

| AP-VPD | Atmospheric | Silanization occurs with unrestricted atmospheric water. researchgate.net |

| LP-VPD | Evacuated/Low | Offers better control over humidity; can lead to higher molecular packing density. researchgate.netresearchgate.net |

Role of Solvent Systems and Silane Concentration in Reaction Kinetics

In liquid-phase deposition, the choice of solvent and the concentration of triethoxy(heptadecafluorooctyl)silane are critical parameters that significantly influence the kinetics of the reaction and the quality of the resulting film.

Role of Solvent Systems: The solvent plays multiple roles in the silanization process. Firstly, it must dissolve the silane to ensure uniform delivery to the substrate surface. Secondly, the solvent can be a source of water for the hydrolysis reaction, which is the rate-limiting step in monolayer formation. Anhydrous solvents, such as toluene, are commonly used to control the hydrolysis reaction, relying only on trace amounts of water in the solvent and adsorbed on the substrate surface. nih.gov The polarity of the solvent can also affect the reaction; for instance, replacing certain ether solvents with toluene has been shown to accelerate reactions of Grignard reagents with alkoxysilanes. researchgate.net The solvent system can influence whether the reaction proceeds through a four-centre transition state involving the replacement of a donor molecule at the magnesium center by the silane. researchgate.net

Role of Silane Concentration: The concentration of the silane in the solution directly impacts the surface coverage and the ultimate properties of the self-assembled monolayer. nih.gov Studies on perfluoroalkylsilanes have shown that varying the concentration affects the thickness, coverage, and tribological properties of the SAMs. nih.gov

An optimal concentration exists for achieving a complete, densely packed monolayer.

Low Concentrations: May result in incomplete surface coverage, leading to "islands" of SAMs and poor hydrophobic properties.

Optimal Concentrations: Allows for the formation of a well-ordered, complete monolayer with the best surface properties. For example, research on homologous perfluoroalkylsilanes identified optimal concentrations for achieving the best surface coverage and highest hydrophobicity. nih.gov

High Concentrations: Can lead to the formation of disordered multilayers or aggregates on the surface due to increased polymerization in the bulk solution before surface attachment.

Research on other silanes using vapor phase deposition has indicated that constant surface coverages can be achieved over a wide range of gas-phase concentrations. nih.gov

| Concentration | Effect on SAM Quality | Research Finding |

| Low | Incomplete coverage, "island" formation | Leads to suboptimal hydrophobic and tribological properties. |

| Optimal | Dense, well-ordered monolayer | Achieves the best surface coverage and desired functional properties. nih.gov |

| High | Multilayer formation, surface aggregation | Can result from increased bulk polymerization. |

Theoretical and Computational Studies on Perfluorooctyltriethoxysilane Interactions

Molecular Dynamics Simulations of Silane-Surface Interactions and Film Formation

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of PFOTES self-assembly on substrates like silica (B1680970). researchwithrutgers.com These simulations model the atomic and molecular interactions over time, providing a detailed view of the film formation process.

The initial stage of film formation involves the physisorption of individual PFOTES molecules onto the hydroxylated silica surface. MD simulations show that the triethoxy headgroup of the silane (B1218182) is attracted to the surface hydroxyl (-OH) groups. The subsequent hydrolysis of the ethoxy groups to form silanols (Si-OH) is a critical step, which is then followed by the condensation reaction, forming strong covalent siloxane (Si-O-Si) bonds with the surface and between adjacent silane molecules.

The structure of the resulting SAM is highly dependent on the surface coverage. At low coverages, the perfluorooctyl chains tend to lie flat on the surface. As the coverage increases, steric hindrance and intermolecular van der Waals forces compel the chains to tilt upright, leading to a densely packed and well-ordered monolayer. MD simulations can predict key structural parameters of these films.

| Parameter | Simulated Value Range | Influencing Factors |

| Film Thickness | 1.5 - 2.5 nm | Surface Coverage, Chain Tilt Angle |

| Chain Tilt Angle | 15° - 40° from surface normal | Packing Density, Temperature |

| Surface Coverage | 2 - 5 molecules/nm² | Deposition Conditions |

Note: These values are representative and can vary based on the specific simulation parameters and substrate characteristics.

MD simulations also reveal the importance of the fluorinated chains in the self-assembly process. The strong fluorophilic interactions between the perfluorooctyl chains contribute significantly to the ordering and stability of the final film. The simulations can also model the interaction of the formed SAM with various solvents, elucidating the mechanisms behind its hydrophobicity and oleophobicity. For instance, simulations of water droplets on a PFOTES-modified surface show a high contact angle, confirming the hydrophobic nature of the film. researchgate.net

Density Functional Theory (DFT) Calculations for Bonding Energies and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energetics of bond formation and for analyzing the conformational preferences of molecules like PFOTES.

DFT calculations are employed to determine the adsorption energy of the PFOTES molecule onto a silica surface. These calculations can differentiate between the energy of physisorption (van der Waals interactions) and chemisorption (covalent bond formation). The results typically show that the formation of Si-O-Si bonds between the silane and the silica surface is a highly exothermic process, indicating the formation of a stable chemical bond. chemrxiv.org

Conformational analysis using DFT helps to identify the most stable geometric arrangements of the PFOTES molecule. The long perfluorooctyl chain can adopt various conformations, and DFT can calculate the energy associated with each. The all-trans conformation is generally found to be the most stable for the fluorinated alkyl chain, which contributes to the formation of a well-ordered monolayer.

| Interaction/Property | DFT Calculated Value (Representative) | Significance |

| Adsorption Energy (Chemisorption) | -2.0 to -3.0 eV per molecule | Indicates strong, stable bonding to the silica surface. chemrxiv.org |

| Si-O (Silane) Bond Length | ~1.65 Å | Fundamental structural parameter of the silane headgroup. |

| Si-O (Surface) Bond Length | ~1.62 Å | Characterizes the covalent link to the substrate. |

| C-F Bond Length | ~1.35 Å | Key parameter of the fluorinated tail. |

| Dihedral Angle (F-C-C-F) | ~180° (trans) | The preference for the all-trans conformation leads to a more ordered film. |

Note: These values are illustrative and depend on the specific computational methods and surface models used.

Computational Modeling of Surface Energy and Wettability Phenomena (e.g., Wenzel/Cassie-Baxter Transitions)

The low surface energy and high hydrophobicity of PFOTES-coated surfaces are among their most important properties. Computational models are used to predict and understand these phenomena, particularly the wetting behavior of liquids on these surfaces. The concepts of Wenzel and Cassie-Baxter states are central to this understanding. mdpi.comnih.gov

A surface in the Wenzel state is one where a liquid droplet is in full contact with the rough surface, filling all the grooves and valleys. In contrast, a surface in the Cassie-Baxter state is one where the liquid droplet sits (B43327) on top of the surface asperities, trapping air in the grooves below. nih.gov The Cassie-Baxter state typically leads to much higher contact angles and lower contact angle hysteresis, resulting in superhydrophobicity.

Computational models can predict the stable wetting state by comparing the free energy of the Wenzel and Cassie-Baxter states. For a PFOTES-coated surface, which is inherently hydrophobic and can have nanoscale roughness, the Cassie-Baxter state is often energetically favorable. researchgate.net These models can calculate the expected contact angle based on the intrinsic contact angle of the material and the surface roughness.

| Wetting State | Key Characteristics | Predicted Contact Angle (θ) |

| Wenzel | Liquid fully wets the rough surface. | cos(θ) = r * cos(θ) |

| Cassie-Baxter | Liquid sits on top of roughness, trapping air. | cos(θ*) = f * (cos(θ) + 1) - 1 |

Where θ is the intrinsic contact angle, r is the roughness factor, and f is the fraction of the solid surface in contact with the liquid.

Simulations can also model the transition between these states, which can be triggered by factors such as pressure or impact velocity of a droplet. Understanding these transitions is crucial for designing robust superhydrophobic surfaces.

Simulation of Silane Network Formation and Polymerization Kinetics

The formation of a durable and stable PFOTES film relies on the polymerization of the silane molecules to form a cross-linked polysiloxane network. This process involves the hydrolysis of the ethoxy groups followed by condensation reactions. Kinetic Monte Carlo (kMC) simulations are well-suited to model these complex reaction pathways and predict the kinetics of network formation. nih.govrsc.org

The kMC method simulates the sequence of individual reaction events (hydrolysis and condensation) based on their respective reaction probabilities. This approach can track the evolution of different silicon species (e.g., monomers, dimers, oligomers) over time and predict key kinetic parameters. rsc.org

The simulation can account for various factors that influence the polymerization kinetics, such as the concentration of water, the pH of the system (which can catalyze the reactions), and the temperature. For instance, simulations show that an optimal water-to-silane ratio is necessary for efficient hydrolysis and condensation.

| Simulation Parameter | Influence on Polymerization | Typical Simulation Finding |

| Water/Silane Ratio | Affects the rate of hydrolysis. | A stoichiometric excess of water is generally required for complete hydrolysis. |

| pH (Catalyst) | Acidic or basic conditions catalyze both hydrolysis and condensation. | Basic conditions tend to favor condensation over hydrolysis, leading to faster network formation. |

| Temperature | Increases the rate of all reactions. | Higher temperatures can lead to a more disordered network if the reaction proceeds too quickly. |

| Silane Concentration | Higher concentration leads to a faster reaction rate. | Can also lead to increased formation of oligomers in solution before surface attachment. |

These simulations provide valuable insights into how to control the deposition process to achieve a well-ordered and highly cross-linked PFOTES film with optimal performance and durability.

Future Research Directions and Emerging Applications of Perfluorooctyltriethoxysilane

Development of Green and Sustainable Synthetic Routes

The conventional synthesis of perfluorooctyltriethoxysilane typically involves the hydrosilylation of a perfluorinated alkene, often utilizing platinum-based catalysts like Speier's or Karstedt's catalyst. While effective, there is a growing emphasis on developing more environmentally friendly and sustainable synthetic methodologies. Future research is increasingly focused on green chemistry approaches to its synthesis.

Key areas of investigation include:

Alternative Catalysts: Research is exploring the use of more abundant and less toxic metal catalysts, such as those based on cobalt, as well as heterogeneous catalysts like platinum nanoparticles supported on carbon nanotubes, to improve reaction efficiency and facilitate catalyst recovery and reuse.

Solvent-Free Conditions: A significant trend is the move towards solvent-free reaction conditions. This approach not only minimizes chemical waste but also simplifies the purification process, leading to a more streamlined and economical manufacturing process.

Biocatalysis: The application of biocatalysis in organosilicon chemistry is an emerging field with the potential to offer highly selective and efficient synthetic routes under mild reaction conditions. nih.govacs.org While still in its early stages for compounds like perfluorooctyltriethoxysilane, the use of enzymes for Si-C bond formation could revolutionize its production. nih.govresearchgate.net

Renewable Starting Materials: Future research will likely focus on the use of renewable starting materials to reduce the environmental footprint of perfluorooctyltriethoxysilane synthesis.

| Synthesis Approach | Potential Benefits | Research Focus |

| Alternative Catalysts | Reduced toxicity, lower cost, easier recovery | Cobalt-based catalysts, supported platinum nanoparticles |

| Solvent-Free Reactions | Waste reduction, simplified purification | Optimization of reaction conditions without solvents |

| Biocatalysis | High selectivity, mild conditions, sustainability | Engineering enzymes for Si-C bond formation nih.govresearchgate.net |

| Renewable Feedstocks | Reduced fossil fuel dependence, lower carbon footprint | Sourcing precursors from biological sources |

Tailoring Molecular Architecture for Precision Engineering of Surface Properties

The performance of perfluorooctyltriethoxysilane as a surface modifying agent is intrinsically linked to its molecular structure. Researchers are now moving beyond using the standard molecule and are exploring how modifications to its architecture can allow for the precise tuning of surface properties.

Significant research findings in this area include:

Varying Fluorinated Chain Length: Studies on other fluorinated compounds have shown that the length of the perfluorinated side-chain has a significant impact on the morphology, roughness, and ultimately, the hydrophobicity and mechanical durability of the resulting coating. nih.gov Shorter or longer chains can be used to fine-tune surface energy and repellency.

Branched vs. Linear Structures: Research has demonstrated that branched fluorinated silanes can lead to higher water contact angles compared to their linear counterparts due to a greater density of fluorine atoms at the surface. nih.gov This allows for the creation of superhydrophobic surfaces with enhanced water repellency. nih.gov

Introduction of Additional Functional Groups: A promising area of research is the synthesis of novel derivatives of perfluorooctyltriethoxysilane that incorporate other functional moieties. This could lead to the development of bifunctional coatings with, for example, both hydrophobic and antimicrobial properties.

| Molecular Modification | Effect on Surface Properties | Potential Application |

| Altering Fluorinated Chain Length | Fine-tuning of surface energy and hydrophobicity nih.gov | Coatings with tailored water and oil repellency |

| Introducing Branching | Increased hydrophobicity and water contact angle nih.gov | Development of superhydrophobic and self-cleaning surfaces |

| Incorporating Other Functional Groups | Creation of multifunctional surfaces | Antimicrobial and anti-fouling coatings |

Integration into Smart, Responsive, and Adaptive Materials Systems

A key area of future development is the integration of perfluorooctyltriethoxysilane into "smart" materials that can respond to external stimuli. These materials can change their properties in a controlled and reversible manner, opening up a wide range of advanced applications.

Current research is exploring:

Stimuli-Responsive Polymers: Incorporating perfluorooctyltriethoxysilane into stimuli-responsive polymer architectures is a major focus. For instance, a thermo-responsive polymer derivative could exhibit a lower critical solution temperature (LCST), allowing for the modulation of surface wettability with changes in temperature. Similarly, photo-responsive systems are being investigated, where UV irradiation can switch the surface from superhydrophobic to superhydrophilic. researchgate.net

Switchable Wettability: The ability to dynamically control the wetting behavior of a surface has applications in microfluidics, "lab-on-a-chip" devices, and smart textiles. By grafting polymers responsive to pH, temperature, or light onto a surface pre-treated with perfluorooctyltriethoxysilane, researchers can create surfaces with switchable wetting characteristics. rsc.orgnih.gov

Self-Healing Coatings: Perfluorooctyltriethoxysilane can be incorporated into self-healing polymer systems. In the event of damage, the hydrophobic nature of the silane (B1218182) can help to repel water and other corrosive agents, protecting the underlying substrate while the healing mechanism takes effect.

| Smart System | Stimulus | Response | Potential Application |

| Thermo-responsive Polymer | Temperature | Change in surface wettability | Self-cleaning windows, smart textiles |

| Photo-responsive Coating | UV Light | Switch between hydrophobic and hydrophilic states researchgate.net | Controllable microfluidic devices |

| pH-Responsive Surface | pH | Alteration of surface charge and wetting | Drug delivery systems, biosensors |

Exploration in Novel Fields (e.g., Advanced Sensing, Energy Storage Devices, Biomedical Surfaces)

The unique combination of properties offered by perfluorooctyltriethoxysilane is leading to its exploration in a variety of novel and high-tech fields.

Emerging applications include:

Advanced Sensing: The modification of sensor surfaces with perfluorooctyltriethoxysilane can enhance their sensitivity and selectivity. For example, in chemical sensors, a hydrophobic coating can prevent interference from water vapor, allowing for more accurate detection of the target analyte.

Energy Storage Devices: While still a nascent area of research, the hydrophobic and chemically stable nature of perfluorooctyltriethoxysilane coatings could be beneficial in energy storage applications. For instance, it could be used to protect electrodes in batteries from degradation by the electrolyte, potentially leading to longer cycle life and improved safety.

Biomedical Surfaces: Perfluorooctyltriethoxysilane is being investigated for the creation of biocompatible and anti-fouling surfaces for medical implants and devices. Its ability to resist protein adsorption can reduce the risk of rejection and infection. Furthermore, its application in microfluidic devices is crucial for diagnostics and drug delivery. platypustech.com

Addressing Scalability and Industrial Implementation Challenges from a Research Perspective

For the widespread adoption of perfluorooctyltriethoxysilane in new applications, several challenges related to its scalability and industrial implementation need to be addressed from a research perspective.

Key research areas aimed at overcoming these hurdles include:

Cost-Effective Synthesis: The cost of fluorinated starting materials can be a significant barrier to large-scale production. Research into more efficient synthetic routes and the use of less expensive raw materials is crucial.

Process Optimization and Control: Translating laboratory-scale synthesis and deposition techniques to industrial-scale processes requires careful optimization of reaction parameters to ensure consistent product quality and high yields. The development of flow chemistry processes is a promising avenue for better control over reaction conditions and reduced waste.

Durability and Long-Term Performance: For many applications, the long-term stability and durability of the perfluorooctyltriethoxysilane coating are paramount. Research is focused on understanding the degradation mechanisms of these coatings and developing strategies to enhance their resistance to abrasion, chemical attack, and UV radiation.

Environmental Impact and Regulation: As with all fluorinated compounds, there is scrutiny regarding their environmental persistence. Future research will need to focus on life cycle assessments and the development of more environmentally benign alternatives or recycling strategies to address these concerns.

Q & A

Q. What are the ecological implications of using this perfluorinated silane?

- Methodological Answer : Perfluorooctyl groups are persistent environmental pollutants. Conduct leaching studies (e.g., Soxhlet extraction) to quantify release rates. Compare with regulatory thresholds (e.g., EU PFOA restrictions). Explore alternatives like shorter-chain fluorosilanes (e.g., triethoxy(nonafluorohexyl)silane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.